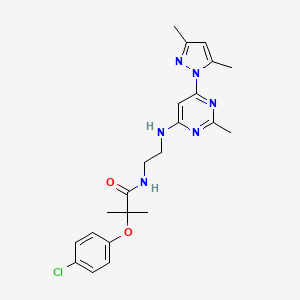

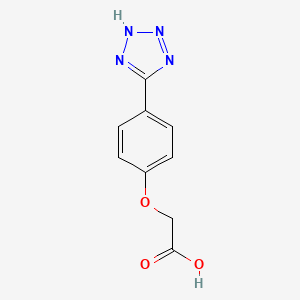

2-(4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

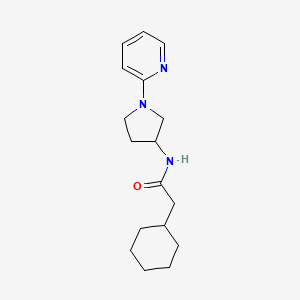

This compound, also known as 2-(4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy)acetic acid, has the molecular formula C9H8N4O3. It belongs to the class of organic compounds known as phenylimidazoles .

Synthesis Analysis

The synthesis of triazole compounds, which include 2-(4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy)acetic acid, has attracted much attention due to their broad biological activities . A novel, metal-free process for the synthesis of similar compounds has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a tetrazole ring . It has a molecular weight of 220.188.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 493.6±51.0 °C, a predicted density of 1.489±0.06 g/cm3, and a predicted pKa of 2.99±0.10 .Applications De Recherche Scientifique

Drug Discovery

Tetrazole derivatives, including the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .

Anticancer Activity

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines . Novel bis alkynes with di-substituted triazoles were synthesized and they were evaluated for the anticancer activities .

Antibacterial Activity

A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized and screened for their antibacterial activities .

Anti-TB Activity

The same series of compounds mentioned above were also screened for their anti-TB (Tuberculosis) activities .

Biological Activity

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Molecular Docking

In silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein . This helps in understanding the interaction of the compound with the targeted enzyme, which is crucial in drug design .

Antifungal Activity

Tetrazole can also interact with many enzymes and receptors in organisms via non-covalent interactions and resulting in a wide range of biological properties like antifungal .

Anti-inflammatory Activity

Synthesis, characterization, and anti-inflammatory activity of novel N-substituted tetrazoles have been reported .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit antifungal , antimicrobial , antiviral , and anticancer activities .

Mode of Action

Based on the activities of similar compounds, it may interact with various enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to microbial growth, viral replication, and cancer cell proliferation .

Result of Action

Similar compounds have shown inhibitory effects against certain types of cancer cells, microbes, and viruses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, pH, presence of other compounds, and specific conditions within the biological system where the compound is applied.

Propriétés

IUPAC Name |

2-[4-(2H-tetrazol-5-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-3-1-6(2-4-7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUQYDIKEDGMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436091-66-6 |

Source

|

| Record name | 2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)

![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)